molecular formula C7H5FO B1666160 3-Fluorobenzaldehyde CAS No. 456-48-4

3-Fluorobenzaldehyde

Cat. No.: B1666160
CAS No.: 456-48-4
M. Wt: 124.11 g/mol
InChI Key: PIKNVEVCWAAOMJ-UHFFFAOYSA-N
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Description

3-Fluorobenzaldehyde (CAS 456-48-4) is a monofluorinated aromatic aldehyde with the fluorine substituent at the meta position of the benzaldehyde ring. Its molecular formula is C₇H₅FO, and it is widely utilized in organic synthesis, medicinal chemistry, and biochemical research. The compound is typically synthesized via Knoevenagel condensation or nucleophilic substitution reactions, as evidenced by its use in preparing thiazolone derivatives and fluorinated intermediates for anticancer agents .

Preparation Methods

Catalytic Oxidation of 3-Fluorobenzyl Alcohol

The oxidation of primary alcohols to aldehydes represents a cornerstone in organic synthesis. For 3-fluorobenzaldehyde, a highly efficient protocol employs a copper(I) triflate (CuOTf)-mediated system under ambient conditions. As reported by Liu et al., the reaction utilizes 3-fluorobenzyl alcohol as the starting material, catalyzed by a synergistic combination of CuOTf (0.05 equiv), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 equiv), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.05 equiv), and 4-dimethylaminopyridine (DMAP, 0.075 equiv) in acetonitrile at 25°C.

Reaction Mechanism and Conditions

The catalytic cycle involves TEMPO as a nitroxyl radical, facilitating the oxidation of the alcohol to the aldehyde via a two-electron transfer process. CuOTf acts as a Lewis acid, coordinating to the hydroxyl group and enhancing the electrophilicity of the alcohol. DMAP accelerates the reaction by stabilizing intermediate species. The open-air system allows molecular oxygen to serve as the terminal oxidant, ensuring sustainability.

Experimental Procedure and Yield

In a representative procedure, 3-fluorobenzyl alcohol (2 mmol) is combined with the catalyst system in acetonitrile (5 mL) and stirred for 1.5 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography, yielding this compound in 95% purity. This method excels in its short reaction time, mild conditions, and avoidance of hazardous oxidants like chromium reagents.

Grignard Reagent-Mediated Synthesis

An alternative approach leverages Grignard reagents to formylate halogenated aromatic precursors. Although demonstrated for 3,4-difluorobenzaldehyde in patent CN105859536B, this method is adaptable to mono-fluoro substrates.

Reaction Design and Optimization

The protocol involves treating 3-fluorobromobenzene with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–10°C to generate the corresponding Grignard reagent. Subsequent quenching with N,N-dimethylformamide (DMF) introduces the formyl group, yielding this compound after acidic workup.

Key Advantages

  • Low-Temperature Control : Maintaining the reaction at 0–10°C minimizes side reactions such as dimerization or over-reduction.
  • Scalability : The use of commercially available Grignard reagents and DMF ensures reproducibility on multigram scales.
  • Purity : The patent reports a product purity exceeding 98%, attributed to the selective formylation step.

Palladium-Catalyzed Aerobic Oxidation

Palladium-based catalysts have emerged as robust tools for alcohol oxidation. A solvent-free method described by M. Ghani et al. employs palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) under ultrasonic irradiation and oxygen flow.

Procedure and Efficiency

3-Fluorobenzyl alcohol (1 mmol) is mixed with Pd/AlO(OH) (0.5 wt% Pd) and irradiated with ultrasound at 60°C for 3 hours. Oxygen gas is continuously bubbled through the reaction mixture, driving the oxidation to completion. The catalyst is recovered via filtration, and the aldehyde is isolated in 89% yield.

Environmental and Practical Benefits

  • Solvent-Free Conditions : Eliminates organic solvent waste, aligning with green chemistry principles.
  • Catalyst Reusability : The heterogeneous Pd catalyst retains activity over five cycles, reducing costs.

Comparative Analysis of Synthetic Methods

Method Catalyst System Conditions Yield Key Advantages
CuOTf/TEMPO Oxidation CuOTf, TEMPO, DMAP 25°C, 1.5 h, open air 95% High yield, mild conditions, short duration
Grignard Formylation iPrMgCl, DMF 0–10°C, THF, 24 h 85–90% Scalability, high purity
Pd/AlO(OH) Oxidation Pd nanoparticles, O₂, ultrasound 60°C, 3 h, solvent-free 89% Eco-friendly, reusable catalyst

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Fluorobenzaldehyde is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce fluorine into organic molecules, enhancing their biological activity and metabolic stability.

Case Study: Antimicrobial Activity

A study investigated the synthesis of hydrazinated geraniol derivatives using this compound as a key intermediate. The derivatives were screened for antiprotozoal activity against pathogens such as Trypanosoma cruzi and Leishmania infantum, showing promising results with specific compounds exhibiting low micromolar IC50 values against these pathogens . This highlights the compound's utility in developing new antiprotozoal agents.

Case Study: Neuroblastoma Treatment

Another research focused on a novel Mannich base derived from this compound that induced apoptosis in neuroblastoma cells by upregulating the P53 pathway. This compound demonstrated significant potential in cancer therapeutics, emphasizing the importance of fluorinated compounds in enhancing drug efficacy .

Agrochemicals

The incorporation of fluorine into agrochemical structures often leads to improved performance characteristics, such as increased herbicidal or fungicidal activity.

Case Study: Herbicide Development

Research has shown that fluorinated benzaldehydes can be pivotal in synthesizing herbicides that exhibit enhanced selectivity and potency. The presence of fluorine atoms can influence the mode of action of these chemicals, making them more effective against specific weed species while reducing off-target effects .

Material Science

In material science, this compound is employed to synthesize polymers and other materials with unique properties.

Case Study: Polymer Synthesis

The compound has been used in the development of fluorinated polymers that exhibit improved thermal stability and chemical resistance. For instance, research into organofluorine polymers has revealed their application in photovoltaic cells, where they demonstrate enhanced charge mobility and efficiency .

Analytical Chemistry

This compound serves as a standard in analytical methods for detecting other compounds due to its unique spectral properties.

Case Study: Gas Chromatography

A study developed a sensitive gas chromatography method using this compound to analyze regioisomer impurities in related compounds. The method achieved high resolution and sensitivity, proving useful for quality control in pharmaceutical manufacturing .

Data Summary

Application AreaKey Findings/UsesReferences
Medicinal ChemistryAntiprotozoal agents; neuroblastoma treatment
AgrochemicalsEnhanced herbicide efficacy
Material ScienceFluorinated polymers for photovoltaic applications
Analytical ChemistrySensitive detection methods for impurities

Mechanism of Action

The mechanism of action of 3-fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The aldehyde group in this compound can form Schiff bases with amines, which are important intermediates in many biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The position of fluorine on the benzaldehyde ring significantly influences electronic and steric effects:

Property 2-Fluorobenzaldehyde 3-Fluorobenzaldehyde 4-Fluorobenzaldehyde
Dipole Moment Higher due to intramolecular H-bonding Moderate, no H-bonding Lower, symmetrical para substitution
1H NMR Shift (Aldehyde Proton) ~10.1 ppm (deshielded due to H-bonding) ~9.9 ppm (similar to benzaldehyde) ~9.8 ppm (minor deshielding)

Key Observations :

  • 2-Fluorobenzaldehyde : Exhibits intramolecular hydrogen bonding between the fluorine and aldehyde group, restricting conformational flexibility .
  • This compound : Lacks steric or electronic dominance, resembling unsubstituted benzaldehyde in reactivity .
  • 4-Fluorobenzaldehyde : Symmetric substitution reduces steric hindrance but weakens electrophilicity due to electron-withdrawing effects .

Reactivity in Enzymatic Reactions

Table 1: Substrate Reactivity in Pyruvate Decarboxylase-Mediated PAC Formation

Substrate In-Cell Reactivity (Relative to Benzaldehyde) Isolated Enzyme Initial Rate (Relative to Benzaldehyde)
2-Fluorobenzaldehyde 1.62 (Highest) 1.62
This compound 1.00 (Similar to benzaldehyde) 1.36
4-Fluorobenzaldehyde 0.80 (Lowest) 1.10

Key Findings :

  • In-Cell vs. Isolated Enzyme : this compound shows comparable reactivity to benzaldehyde in cellular environments but lower activity in isolated enzyme assays, suggesting cellular factors (e.g., co-solvents, competing metabolites) modulate reactivity .
  • 2-Fluorobenzaldehyde : Surprisingly high reactivity in cells despite steric clashes predicted at the pyruvate decarboxylase active site, attributed to preorganization via intramolecular H-bonding .

Contrasts :

  • Steric Effects : 2-Fluorobenzaldehyde’s ortho-substitution limits its utility in bulkier reactions (e.g., Pfizer’s citrate synthesis), whereas 3- and 4-fluoro isomers show broader compatibility .
  • Electronic Effects : 4-Fluorobenzaldehyde’s para-substitution reduces electrophilicity, making it less reactive in carboligation but suitable for controlled thiol ester synthesis .

Biological Activity

3-Fluorobenzaldehyde (CAS Number: 456-48-4) is an aromatic aldehyde with significant relevance in organic synthesis and pharmaceuticals. Its unique fluorine substitution enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, presenting findings from various studies, including its effects on microbial growth, potential therapeutic applications, and structure-activity relationships.

Antifungal Activity

Recent studies have highlighted the antifungal properties of fluorinated benzaldehydes, including this compound. In a comparative analysis of several fluorinated compounds against Candida albicans, this compound exhibited notable inhibitory effects. The structure-activity relationship (SAR) indicated that the presence of fluorine at the meta position significantly contributed to increased antifungal activity.

CompoundIC50 (µM)Notes
This compound53.0Effective against C. albicans
4-Fluorobenzaldehyde57.7Comparable activity
2-Fluorobenzaldehyde35.8Lower activity

The IC50 values indicate the concentration required to inhibit fungal growth by 50%, with lower values suggesting higher potency .

Antitubercular Activity

Fluorinated compounds have been investigated for their potential in treating tuberculosis (TB). A study synthesized several fluorinated derivatives of established anti-TB drugs, demonstrating that fluorine substitution could enhance efficacy against Mycobacterium tuberculosis. Although specific data for this compound was not isolated, the overall trend suggested that fluorinated analogs showed improved activity compared to their non-fluorinated counterparts .

Tyrosinase Inhibition

The inhibitory effects of various fluorobenzaldehydes on mushroom tyrosinase were also studied. Tyrosinase is an important enzyme in melanin biosynthesis and is implicated in various skin disorders. The results indicated that this compound effectively inhibited tyrosinase activity, suggesting its potential application in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .

Study on Antifungal Efficacy

A detailed study evaluated the antifungal activities of a series of fluorinated benzaldehydes against C. albicans. The findings revealed that compounds with fluorine substitutions at strategic positions on the aromatic ring exhibited enhanced antifungal properties compared to their unsubstituted analogs. Specifically, the study noted:

  • Mechanism of Action : The compounds were found to disrupt fungal cell wall integrity and inhibit essential metabolic pathways.
  • Clinical Implications : These findings suggest a potential for developing new antifungal agents based on fluorinated benzaldehydes .

Evaluation in Tuberculosis Treatment

In another research effort focused on tuberculosis, the synthesis of fluorinated derivatives led to promising results. While specific data for this compound was not provided, the overall efficacy of fluorinated compounds suggests a trend towards enhanced pharmacological profiles when compared to traditional treatments. The study emphasized the importance of further exploring these derivatives for potential clinical applications against resistant strains of TB .

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing 3-fluorobenzaldehyde derivatives in organic chemistry?

this compound is frequently used as a precursor in condensation reactions. For example, it reacts with 2-phenylacetamide via a bisamide formation method (Method 2) to yield N,N′-((3-fluorophenyl)methylene)bis(2-phenylacetamide) with a 77% yield. Characterization includes ¹H NMR (DMSO-d6, δ 8.83–3.47) and LC-MS (m/z 377.2 [M+H]⁺) . Another method involves its reaction with hydroquinone in DMAA at 90°C to form bisaldehyde intermediates, which are further condensed with aminoguanidine hydrochloride to yield bioactive bisamidinohydrazones .

Q. How can researchers characterize this compound-derived compounds?

Key techniques include:

  • ¹H NMR spectroscopy : Peaks in DMSO-d6 (δ 7.06–7.42 for aromatic protons; δ 8.83 for aldehyde protons) .
  • LC-MS : To confirm molecular weights (e.g., m/z 377.2 for bisamide derivatives) .
  • IR spectroscopy : For functional group identification (e.g., carbonyl stretches at ~1672 cm⁻¹) .
  • Melting point analysis : Derivatives like bisamidinohydrazones exhibit high decomposition points (e.g., 305°C) .

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound are limited, structurally similar fluorinated benzaldehydes (e.g., 3-bromobenzaldehyde) require:

  • Use of personal protective equipment (gloves, lab coats, goggles).
  • Handling in well-ventilated fume hoods to avoid inhalation.
  • Storage in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the position of fluorine substitution influence the reactivity of benzaldehydes in catalytic systems?

In whole-cell catalysis studies, this compound exhibits reactivity comparable to unsubstituted benzaldehyde in carboligation reactions. For instance, in yeast-based systems with [U-¹³C, U-²H] glucose, this compound competes effectively (selectivity ratio: 1.19 vs. unsubstituted benzaldehyde) to form (F-)PACs, whereas 4-fluorobenzaldehyde is less reactive (selectivity ratio: 0.56). This contrasts with isolated enzyme studies, where this compound shows a 1.36-fold higher initial conversion rate than unsubstituted analogs .

Q. What role does this compound play in medicinal chemistry and drug discovery?

this compound serves as a fluorinated building block for synthesizing bioactive compounds. For example:

  • Furin inhibitors : Bisamidinohydrazones derived from this compound exhibit inhibitory activity (Ki = 1.07 ± 0.23 μM) against furin, a protease implicated in viral entry and cancer progression .
  • Biamide derivatives : These show potential as lead compounds in antimicrobial or anticancer research due to their structural versatility .

Q. How can researchers resolve contradictions in reported reaction trends for fluorinated benzaldehydes?

Discrepancies between in-cell and isolated enzyme studies (e.g., selectivity ratios in carboligation) may arise from:

  • Substrate compartmentalization : In-cell systems may limit substrate access due to membrane barriers.
  • Competitive inhibition : Fluorine’s electron-withdrawing effects alter enzyme-substrate interactions.
  • Methodological validation : Use in-cell NMR (e.g., ¹³C tracking in Figure 2) and repeat assays with commercial enzymes (e.g., S. cerevisiae pyruvate decarboxylase) to confirm trends .

Q. What strategies optimize the synthesis of this compound-containing heterocycles?

Temperature modulation is critical. For example, in synthesizing fluorobenzaldehyde-derived pyrrolo-pyridazine carboxamides, yields vary across temperatures (35–55°C). While exact data are unreported, analogous reactions suggest optimal yields at mid-range temperatures (40–45°C) due to balanced reaction kinetics and stability .

Q. How does this compound behave under varying pH and solvent conditions?

In phosphate buffer (pH 6), this compound remains stable during whole-cell catalysis. However, polar aprotic solvents (e.g., DMAA) enhance its reactivity in condensation reactions, while protic solvents may deactivate intermediates. Stability tests under acidic/basic conditions are recommended for novel applications .

Properties

IUPAC Name

3-fluorobenzaldehyde
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InChI

InChI=1S/C7H5FO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNVEVCWAAOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060027
Record name Benzaldehyde, 3-fluoro-
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Molecular Weight

124.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

456-48-4
Record name 3-Fluorobenzaldehyde
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Record name Benzaldehyde, 3-fluoro-
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Record name 3-Fluorobenzaldehyde
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Record name Benzaldehyde, 3-fluoro-
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Record name 3-fluorobenzaldehyde
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Synthesis routes and methods

Procedure details

0.5 g of 5% palladium on barium sulfate (recovered from Example 1) and 50 g of 3-fluorobenzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then introduced at atmospheric pressure. The mixture was subsequently heated to 80-90° C. and hydrogen gas was introduced continuously at atmospheric pressure. After liberation of acidic offgases had ceased (9.5 hours), the mixture was cooled to room temperature, the catalyst was removed by filtration and the filtrate was distilled at 28 mbar. At a boiling point of 73° C., 3-fluorobenzaldehyde was obtained in a yield of 23.0 g. This corresponds to a yield of 57% of theory.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Fluorobenzaldehyde
Reactant of Route 3
3-Fluorobenzaldehyde
Reactant of Route 4
3-Fluorobenzaldehyde
3-Fluorobenzaldehyde
Reactant of Route 6
3-Fluorobenzaldehyde

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